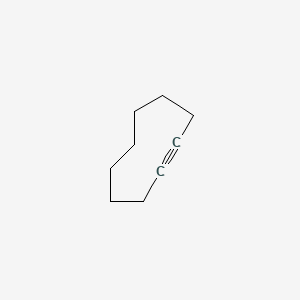

Cyclononyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclononyne is a cycloalkyne.

Applications De Recherche Scientifique

Bioorthogonal Chemistry

Definition and Importance

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. Cyclononyne serves as a valuable reagent in this domain due to its ability to undergo selective reactions with azides, enabling the labeling and tracking of biomolecules.

Case Study: this compound in Bioconjugation

In a notable study, this compound was utilized for bioconjugation reactions, demonstrating its effectiveness in attaching fluorescent probes to proteins. The reaction with azides was shown to proceed efficiently under physiological conditions, highlighting this compound's potential for live-cell imaging applications .

Drug Development

Role in Medicinal Chemistry

this compound's unique structural features make it an important scaffold in the design of new therapeutic agents. Its reactivity allows for the incorporation of various functional groups, facilitating the synthesis of complex molecules.

Example: Antiviral Agents

Research has indicated that this compound derivatives exhibit antiviral properties by inhibiting specific viral enzymes. For instance, modifications of this compound have been explored as potential inhibitors for HIV proteases, leveraging its ability to fit within the enzyme's active site .

Materials Science

Applications in Coatings and Sensors

this compound has been effectively employed in the development of functional coatings for surfaces. Its incorporation into polymer matrices enhances the mechanical properties and provides reactive sites for further modifications.

Case Study: ELISA Assays

A study demonstrated that this compound-coated surfaces significantly reduced background signals in enzyme-linked immunosorbent assays (ELISA), improving the sensitivity and accuracy of these diagnostic tests . This application showcases the versatility of this compound in enhancing analytical techniques.

Click Chemistry

Overview of Click Reactions

Click chemistry refers to a class of reactions that are modular, high-yielding, and often occur under mild conditions. This compound is particularly valuable in this context due to its ability to participate in 1,3-dipolar cycloadditions with azides.

Enhanced Reactivity

Studies indicate that the structural distortion inherent to this compound increases its reactivity compared to other cyclic alkynes. This property makes it a preferred candidate for developing new click chemistry methodologies that can be applied in various fields, including drug discovery and materials engineering .

Summary Table of Applications

Analyse Des Réactions Chimiques

Angle Strain and Reactivity

Cycloalkynes, such as cyclononyne, possess considerable angle strain because the triple bond carbon atoms prefer a linear geometry. In smaller rings, this geometric constraint leads to significant deviation from the ideal 180° angle, resulting in increased strain energy . The C≡C–C bond angles of this compound is approximately 165° .

Typical Reactions of Cyclononynes

Cyclononynes can undergo addition reactions typical of alkynes. Due to the activated nature of the cyclic triple bond, many alkyne addition-type reactions, such as Diels–Alder, 1,3-dipolar cycloadditions, and halogenation, may be performed under mild conditions and without catalysts .

Hydrogenation

This compound can be hydrogenated to cyclononane (C9H18) in the presence of a catalyst .

Reaction:

C9H14+2H2→C9H18

Thermochemical Data:

| Quantity | Value | Units | Method | Reference | Comment |

|---|---|---|---|---|---|

| Δ<sub>r</sub>H° | -259.1 ± 1.3 | kJ/mol | Chyd | Turner, Jarrett, et al., 1973 | liquid phase; solvent: Acetic acid |

| Δ<sub>r</sub>H° | -46.32 ± 0.26 | kcal/mol | Chyd | Turner, Mallon, et al., 1973 | liquid phase; solvent: Glacial acetic acid |

| Δ<sub>r</sub>H° | -50.63 ± 0.32 | kcal/mol | Chyd | Turner, Mallon, et al., 1973 | liquid phase; solvent: Glacial acetic acid |

| Δ<sub>r</sub>H° | -26.49 ± 0.14 | kcal/mol | Chyd | Turner and Meador, 1957 | liquid phase; solvent: Acetic acid |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Cycloalkynes react with azides in a [3+2] cycloaddition, which is commonly used in bioorthogonal chemistry . This reaction is driven by the release of ring strain, making it faster than reactions with linear alkynes .

Reactivity and Stability

The stability and reactivity of cycloalkynes are related to ring size. St. Petersburg University scientists found that nine-membered heterocycloalkynes (cyclononynes) have a good balance between stability and reactivity, making them suitable for SPAAC reactions . Eight-membered cycles (cyclooctynes) are often too unstable, while ten-membered cycles (cyclodecynes) are less reactive . Biaryl cyclononynes containing sulfate linkers are more reactive compared to those with sulfamate and sulfamide linkers .

Propriétés

Numéro CAS |

6573-52-0 |

|---|---|

Formule moléculaire |

C9H14 |

Poids moléculaire |

122.21 g/mol |

Nom IUPAC |

cyclononyne |

InChI |

InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1-7H2 |

Clé InChI |

WXUICIMSUQBFMI-UHFFFAOYSA-N |

SMILES |

C1CCCC#CCCC1 |

SMILES canonique |

C1CCCC#CCCC1 |

Key on ui other cas no. |

6573-52-0 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.